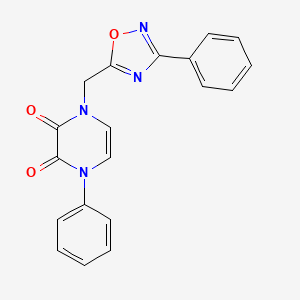
1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic compound that features a pyrazine ring fused with an oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine ring: Starting from appropriate diketones or diesters, the pyrazine ring can be synthesized through cyclization reactions.
Synthesis of the oxadiazole ring: The oxadiazole ring can be formed by cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling reactions: The final step involves coupling the pyrazine and oxadiazole rings through a suitable linker, often using reagents like phosphorous oxychloride (POCl3) or other dehydrating agents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione would depend on its specific application. For instance, if used as a drug, it might interact with particular molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- 1-phenyl-3-(phenylmethyl)-1H-pyrazole-4-carboxamide
- 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)urea
Uniqueness
Compared to similar compounds, 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione may offer unique properties such as enhanced stability, specific biological activity, or improved synthetic accessibility.
特性
IUPAC Name |
1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-18-19(25)23(15-9-5-2-6-10-15)12-11-22(18)13-16-20-17(21-26-16)14-7-3-1-4-8-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESUULRVSQBDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline](/img/structure/B2465132.png)
![4-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2465134.png)
![3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2465135.png)
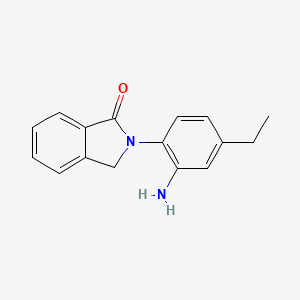
![N-[(furan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide](/img/structure/B2465139.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2465141.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2465143.png)
![(2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2465146.png)
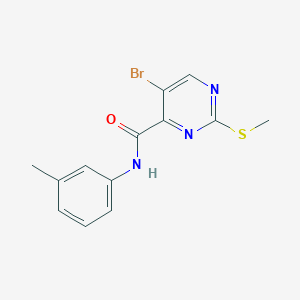
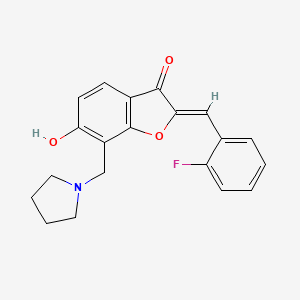
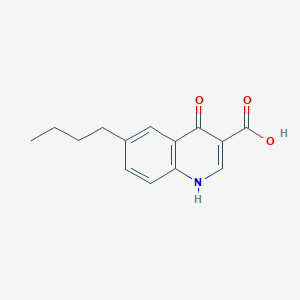
![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2465151.png)
![(4'-Fluoro-[1,1'-biphenyl]-4-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2465152.png)
![N-(4-(N-acetylsulfamoyl)phenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2465154.png)
